Azo yellow
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-[[4-(2,4-dinitro-N-nitrosoanilino)-2-nitrophenyl]diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N7O10S.Na/c26-21-22(16-8-4-13(23(27)28)10-18(16)25(31)32)12-3-7-15(17(9-12)24(29)30)20-19-11-1-5-14(6-2-11)36(33,34)35;/h1-10H,(H,33,34,35);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEPKMYUXWHBGC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N(C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N7NaO10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648747 | |
| Record name | Sodium 4-[(E)-{4-[(2,4-dinitrophenyl)(nitroso)amino]-2-nitrophenyl}diazenyl]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12627-77-9 | |
| Record name | Sodium 4-[(E)-{4-[(2,4-dinitrophenyl)(nitroso)amino]-2-nitrophenyl}diazenyl]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for Azo Yellow Compounds
Classical Diazotization and Azo Coupling Reactions
Classical diazotization and azo coupling represent the most common industrial approach for producing azo dyes and pigments nih.govorganic-chemistry.org. This method involves the conversion of a primary aromatic amine into a diazonium salt, followed by its reaction with an activated aromatic compound jchemrev.comnih.govrsc.org.
Mechanistic Pathways of Azo Bond Formation
The formation of the azo bond (-N=N-) in azo yellow compounds occurs through a two-step process:
Diazotization: This initial step involves the reaction of a primary aromatic amine (ArNH) with sodium nitrite (B80452) (NaNO) in the presence of a mineral acid, typically hydrochloric acid (HCl), at low temperatures, generally maintained between 0-5°C jchemrev.comnih.govrsc.orgslideshare.net. This reaction generates a highly reactive and relatively unstable diazonium salt (Ar-N≡NCl) jchemrev.comnih.govrsc.org. The low temperature is crucial to minimize the decomposition of the diazonium salt, which can be explosive when dry nih.gov. The nitrous acid (HNO) required for diazotization is typically generated in situ from sodium nitrite and acid due to its instability savemyexams.comscirp.org.
Azo Coupling: The diazonium salt, acting as an electrophile, then reacts with an electron-rich aromatic compound, known as the coupling component nih.govorganic-chemistry.orgijarsct.co.inwikipedia.org. This reaction is an electrophilic aromatic substitution, where the diazonium cation attacks an activated carbon atom on the coupling agent organic-chemistry.orgwikipedia.org. The substitution typically occurs at the para position relative to the activating group on the coupling component. If the para position is already occupied, coupling may occur at an ortho position, albeit at a slower rate organic-chemistry.orgwikipedia.org.
Influence of Reaction Parameters on Synthesis Yield and Selectivity
Several reaction parameters significantly influence the yield and selectivity of this compound synthesis:
Temperature: Temperature control is critical throughout the synthesis. Diazotization must be performed at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt jchemrev.comcuny.edunih.govrsc.orgijarsct.co.inakjournals.com. While the azo coupling reaction itself can occur at various temperatures, excessively high temperatures can lead to diazonium salt decomposition rather than increased yield akjournals.comjetir.org.
pH: The pH of the reaction medium is of paramount importance for the azo coupling step, as it dictates the reactivity of the coupling component organic-chemistry.orgijarsct.co.inakjournals.combeilstein-journals.org.
For phenolic coupling components, alkaline conditions are preferred. In this environment, the phenol (B47542) deprotonates to form a phenolate (B1203915) ion, which is more nucleophilic and reactive, facilitating the electrophilic substitution organic-chemistry.orgwikipedia.orgakjournals.combeilstein-journals.org. However, highly alkaline conditions should be avoided as they can lead to the decomposition of the diazonium salt beilstein-journals.org.
When aromatic amines (secondary or tertiary) serve as coupling agents, the reaction is typically carried out under mildly acidic conditions. This ensures the availability of a water-soluble, protonated form of the aromatic amine, which is more reactive. Careful optimization of pH is necessary to balance reactivity and prevent the aromatic ring from becoming too nucleophilic akjournals.combeilstein-journals.org.
Solvent: The choice of solvent can impact reaction efficiency. Protic solvents, such as ethanol, have been shown to stabilize diazonium ions through hydrogen bonding, which can promote a more efficient electrophilic substitution reaction jetir.org.
Role of Aromatic Amine Precursors and Coupling Components
The selection of appropriate aromatic amine precursors and coupling components is fundamental to synthesizing specific this compound compounds and tailoring their properties.
Aromatic Amine Precursors (Diazo Components): These are primary aromatic amines (ArNH) that undergo diazotization. Common examples include aniline (B41778), sulfanilic acid (4-aminobenzenesulfonic acid), and anthranilic acid (2-aminobenzoic acid) jchemrev.comunb.cacuny.eduolabs.edu.inrsc.orggoogle.comimrpress.com. Various substituted anilines and naphthylamines can also be used. The electronic properties of substituents on the aromatic amine can influence the stability and reactivity of the resulting diazonium salt; for instance, electron-deficient anilines can lead to enhanced stability and reactivity of diazonium salts jetir.org.
Coupling Components: These are electron-rich aromatic compounds that react with the diazonium salt. They can include phenols, naphthols, aromatic amines (primary, secondary, or tertiary), or β-ketoacid derivatives jchemrev.comnih.govrsc.orgorganic-chemistry.orgijarsct.co.inwikipedia.orgimrpress.com.
For example, 6-hydroxynaphthalene-2-sulfonic acid is a coupling component used in the synthesis of Sunset Yellow (Yellow 6) cuny.edu.
1-(3′-sulfophenyl)-3-methyl-5-pyrazolone is a coupling component for a specific yellow pigment google.com.
N-(2-methylphenyl)-3-oxobutanamide (AAOT) is a key coupling component for Pigment Yellow 14 (PY14) bohrium.comacs.org. The electron-donating strength of the coupling compound can directly influence the yield of the isolated azo dye beilstein-journals.org.
Advanced Synthetic Approaches for this compound Pigments and Dyes
Traditional batch processing for azo dye synthesis can present challenges such as low yields, non-uniformity in reactant mixing, batch-to-batch variations in chromatic light properties, the exothermic nature of the reactions, and the potential hazards associated with isolating unstable diazonium salts researchgate.net. To address these limitations, advanced synthetic approaches, particularly continuous-flow synthesis, have been developed.
Continuous-Flow Synthesis Protocols
Microreactor and Micromixing Systems (e.g., Two-Stream, Three-Stream Processes)
Microreactor technology has emerged as a powerful tool for reaction screening and optimization in the continuous-flow synthesis of azo compounds dp.techakjournals.com. These systems enable precise control over reaction parameters and mixing, leading to improved product quality.
Two-Stream Process: In a two-stream micromixing process, typically an alkaline stream containing the coupling component is mixed with a second stream containing the diazonium salt and an acid researchgate.net. While effective, this setup can sometimes limit the precise control over the local pH at the reaction center.
Three-Stream Process: The three-stream micromixing process represents an advancement, offering enhanced control, particularly over the pH of the azo coupling reaction bohrium.comacs.orgdp.techresearchgate.net. This method involves introducing a third stream, often a buffer solution (e.g., acetic acid/sodium acetate (B1210297) buffer), to precisely regulate the local pH bohrium.comacs.org. Studies on the continuous-flow synthesis of Pigment Yellow 14 (PY14) have demonstrated that the three-stream micromixing process yields pigment products with higher purity (an increase of 9.41% compared to two-stream processes), improved chromatic light properties, and significantly increased transparency (93–99% higher than the standard) acs.orgdp.techresearchgate.net. The use of impinging mixers within these microreactor systems ensures rapid and efficient mixing of reactants bohrium.comacs.org.
The optimization of process parameters such as local temperature, reactant flux, and post-treatment temperature in continuous-flow systems has led to high yields and excellent color conformity for pigments like PY12 bohrium.com. Continuous-flow synthesized pigments, such as PY12, have been shown to exhibit smaller particle sizes, better dispersity, higher transparency, and superior tinting strength compared to those produced by traditional batch processes bohrium.com. Furthermore, this advanced approach can lead to reduced wastewater generation with lower chemical oxygen demand (COD) bohrium.com.
Advanced Degradation and Remediation Strategies for Azo Yellow Contaminants
Advanced Oxidation Processes (AOPs) for Azo Yellow Deconstruction
Advanced Oxidation Processes (AOPs) represent a class of highly effective wastewater treatment technologies designed to degrade recalcitrant organic pollutants, including azo dyes. These processes fundamentally rely on the generation of potent oxidizing agents, predominantly hydroxyl radicals (•OH), which possess a high redox potential (2.8 V vs. SHE) ajol.info. Hydroxyl radicals are non-selective and react rapidly with organic molecules, leading to their oxidation into smaller, less harmful organic compounds or ultimately achieving complete mineralization into carbon dioxide (CO2) and water (H2O) ajol.inforesearchgate.net. AOPs are crucial for treating complex wastewater loads that are resistant to conventional biological or physical methods nih.gov.
Fenton and Fenton-like Oxidation Systems in this compound Degradation
Fenton and Fenton-like processes are prominent AOPs widely employed for the degradation of azo dyes. The classical Fenton process involves the reaction between ferrous ions (Fe2+) and hydrogen peroxide (H2O2) to generate hydroxyl radicals ajol.inforesearchgate.netneptjournal.com. Fenton-like processes utilize ferric ions (Fe3+) instead of Fe2+, which react with H2O2 to produce Fe2+ and subsequently hydroxyl radicals, albeit at a slower rate ajol.infojofamericanscience.org. These systems are highly effective for both decolorization and mineralization of azo dyes jofamericanscience.orgrsc.org.
Research findings demonstrate the efficacy of these systems across various this compound dyes:
Acid Yellow 17 (AY17) : In a Fenton-like process using Fe3+/H2O2, an 83% degradation of AY17 was achieved within 60 minutes under optimal conditions of 0.9 mM H2O2, 0.06 mM Fe3+, and an initial dye concentration of 0.06 mM at pH 3.0. In contrast, individual H2O2 or Fe3+ systems showed significantly lower degradation efficiencies of 11% and 3%, respectively ajol.info.
Acid Light Yellow 2G (ALY 2G) : Fenton oxidation achieved a remarkable 94.66% color removal of ALY 2G within 300 seconds (5 minutes). This was observed with an initial dye concentration of 20 mg/L, 0.1 mmol/L Fe2+, 0.6 mmol/L H2O2, and a pH of 3. The degradation process in its initial stage followed pseudo-first-order kinetics neptjournal.com.
Sunset Yellow (SY) : Fenton reaction (H2O2/Fe2+) effectively decolorized Sunset Yellow. Optimal conditions were determined as 2.55x10-3 mmol Fe2+ and 0.2425 mmol H2O2 at pH 2.7. The decolorization kinetics for SY in this process followed second-order kinetics ekb.eg.
Acid Yellow 36 (AY36) : Studies on Acid Yellow 36 (also known as Metanil Yellow) using electro-Fenton (EF) and solar photoelectro-Fenton (SPEF) processes showed that AY36 decay followed pseudo-first-order kinetics with similar rates in both processes. While SPEF achieved nearly complete mineralization, EF exhibited poor total organic carbon (TOC) removal. Both EF and SPEF processes were accelerated by increasing the applied current nih.gov.
The efficiency of Fenton processes is highly dependent on parameters such as pH, concentrations of iron ions, and hydrogen peroxide, as discussed in Section 3.1.3.3.
Ozonation and Peroxone Processes
Ozonation is a powerful oxidation process that utilizes ozone (O3) for the treatment of water and wastewater. It is particularly effective for textile effluents, achieving high color removal, enhancing biodegradability, destroying phenols, and reducing chemical oxygen demand (COD) nih.goviastate.edu. Ozone is considered a safer and less toxic alternative to chlorine and its efficacy is less dependent on pH compared to other oxidants iastate.edu.
For Reactive Yellow 84 (RY84) , ozonation demonstrated significant degradation:
Almost complete decolorization was achieved after 60 to 90 minutes with ozone concentrations of 18.5 mg/L and 9.1 mg/L, respectively nih.gov.
The total organic carbon (TOC) to initial TOC ratio was reduced to approximately 30%, and COD was diminished to 50% of its initial value nih.gov.
A notable increase in the biochemical oxygen demand over chemical oxygen demand (BOD5/COD) ratio from 0.01 to about 0.8 indicated a substantial enhancement in the biodegradability of the treated effluent nih.gov.
Ozonation led to the oxidation and cleavage of the azo group, yielding nitrate (B79036), and the cleavage of sulfonic acid groups, resulting in an increase in sulfate (B86663) concentration. Formic acid and oxalic acid were identified as primary oxidation products nih.gov.
Photocatalytic Degradation Utilizing Semiconductor Materials (e.g., TiO2, Iron Oxide Nanoparticles)
Photocatalytic degradation, particularly employing semiconductor materials like titanium dioxide (TiO2) and iron oxide nanoparticles (IONPs), has emerged as a promising and environmentally friendly method for treating wastewater contaminated with azo dyes bohrium.commdpi.com. This process harnesses light energy to activate the semiconductor catalyst, leading to the generation of highly reactive species that break down organic pollutants.
Detailed research findings highlight the effectiveness of these materials:
Metanil Yellow : Iron oxide nanoparticles (IONPs) have been demonstrated as efficient photocatalysts for the degradation of Metanil Yellow, with the reaction following pseudo-first-order kinetics acs.orgnih.govnih.govresearchgate.net. Studies showed that increasing the catalyst loading from 2 mg/L to 8 mg/L significantly enhanced degradation efficiency, rising from 18% to 95% within 7 hours acs.org. For an initial concentration of 20 ppm Metanil Yellow, nearly 99% degradation was achieved within 9 hours using a 2 mg/L catalyst loading at a pH of 3 acs.org.
Alizarin Yellow : The photocatalytic decolorization of Alizarin Yellow in aqueous solution with TiO2 Degussa P25 under UV-A light was found to be considerably faster than direct UV photolysis umc.edu.dzcerist.dzcerist.dz. The optimal catalyst concentration was determined to be 1 g/L. The removal rate of Alizarin Yellow showed an inverse dependence on the initial dye concentration. The presence of electron acceptors like H2O2 strongly enhanced the disappearance kinetics, while inorganic salts such as chloride (Cl-) and sulfate (SO42-) ions inhibited the dye removal rate umc.edu.dzcerist.dzcerist.dz. Furthermore, different types of TiO2 exhibited varying efficiencies, with TiO2-P25 demonstrating higher efficacy than TiO2-Tiona PC umc.edu.dzcerist.dzcerist.dz.
Sunset Yellow and Tartrazine : Composites of TiO2-Pt/graphene oxide (TPt-GO) showed remarkable photocatalytic activities under natural sunlight irradiation, achieving high degradation efficiencies of 99.15% for Sunset Yellow and 96.23% for Tartrazine. The photodegradation process for these dyes followed pseudo-first-order kinetics, consistent with the Langmuir-Hinshelwood model bohrium.com.
The fundamental mechanism of photocatalysis in azo dye cleavage typically involves the semiconductor material absorbing photons with energy equal to or greater than its band gap, leading to the excitation of electrons from the valence band to the conduction band. This process generates electron-hole pairs (e-/h+) researchgate.net. These charge carriers then migrate to the catalyst surface, where they react with adsorbed water molecules, hydroxyl ions, and molecular oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2-) psu.edu.
The degradation rates of azo dyes via photocatalysis are commonly approximated as pseudo-first-order kinetics and often conform to the Langmuir-Hinshelwood model, which describes heterogeneous catalytic reactions bohrium.comresearchgate.netpsu.eduinfona.pl. The specific mechanism can vary depending on the light source; charge injection mechanisms occur under visible radiation, while charge separation is more prevalent under UV light researchgate.net.
Hydroxyl radicals are the primary oxidizing species responsible for attacking the chromophoric azo double bond (-N=N-), initiating the cleavage of the dye molecule rsc.org. This initial attack leads to the formation of various intermediate species. Major identified intermediates during the photocatalytic degradation of azo dyes include hydroxylated derivatives, aromatic amines, naphthoquinone, phenolic compounds, and several organic acids researchgate.net. Through continued oxidation, these intermediates are further broken down, ultimately leading to complete mineralization, yielding innocuous end-products such as carbon dioxide (CO2), nitrogen gas (N2), water (H2O), and inorganic ions like ammonium (B1175870) (NH4+), nitrate (NO3-), and sulfate (SO42-) infona.pl.
The efficiency of photocatalytic degradation of this compound dyes is significantly influenced by the intrinsic properties of the semiconductor catalyst and modifications such as engineered doping.
Catalyst Properties:
Crystal Structure and Phase Composition : Different crystalline phases and structures of a semiconductor material can exhibit varying photocatalytic activities due to differences in electron-hole recombination rates, surface area, and active sites. For example, TiO2-P25 (a mixture of anatase and rutile phases) is often cited for its superior photocatalytic activity compared to other TiO2 forms like TiO2-Tiona PC umc.edu.dzcerist.dzcerist.dz.
Particle Size and Surface Area : Nanomaterials generally offer a higher surface-to-volume ratio, providing more active sites for adsorption and reaction. However, excessively small particles can lead to aggregation, reducing the effective surface area and light penetration cerist.dzpsu.eduscispace.com.
Light Absorption Characteristics : The ability of a catalyst to absorb light in a specific wavelength range directly impacts its efficiency. Catalysts that can absorb visible light, which constitutes a larger portion of the solar spectrum, are highly desirable for solar-driven photocatalysis.
Engineered Doping:
Metal Doping : Doping with noble metals (e.g., Platinum (Pt)) or transition metals can enhance photocatalytic efficiency by acting as electron traps, reducing electron-hole recombination, and promoting charge separation. For instance, modifying TiO2-Pt with graphene oxide (TPt-GO) shifted its optical absorption edge towards the visible region and significantly increased its photocatalytic activity under both UV and natural sunlight irradiation, leading to high degradation efficiencies for dyes like Sunset Yellow and Tartrazine bohrium.com.
Non-metal Doping : Doping with non-metals (e.g., nitrogen, carbon) can also extend the light absorption range into the visible spectrum and create defects that enhance charge separation.
Heterojunction Formation : Coupling different semiconductor materials (e.g., TiO2 with graphene oxide) can form heterojunctions that facilitate efficient charge transfer and separation, thereby improving photocatalytic performance bohrium.com.
Catalyst Dosage : The concentration of the photocatalyst in the reaction medium is a critical operational parameter. Increasing the catalyst dosage generally leads to an increase in the degradation rate due to a greater number of available active sites for the reaction and enhanced light absorption acs.orgcerist.dzpsu.eduscispace.com. However, there is an optimal catalyst concentration beyond which further increases can lead to a decrease in efficiency. This reduction is often attributed to light scattering and screening effects caused by excessive particle aggregation, which reduces the penetration of UV light into the solution and limits the number of illuminated active sites cerist.dzpsu.eduscispace.com. For example, the optimal catalyst content for Alizarin Yellow degradation with TiO2 Degussa P25 was found to be 1 g/L umc.edu.dzcerist.dzcerist.dz.
Parametric Effects on Decolorization Kinetics (e.g., pH, Initial Dye Concentration, Catalyst Dosage, Hydrogen Peroxide Concentration, Inorganic Salt Presence)
The kinetics of this compound dye decolorization and degradation by AOPs are significantly influenced by various operational parameters. Understanding these effects is crucial for optimizing treatment processes.
pH : The pH of the solution plays a critical role in the efficiency of AOPs.
For Fenton and Fenton-like processes , an acidic pH, typically around 2.7-3.0, is optimal ekb.egajol.infoneptjournal.comajol.infomdpi.com. At higher pH values, the efficiency decreases significantly due to the precipitation of iron ions as ferric hydroxide (B78521) (Fe(OH)3), which reduces the concentration of dissolved Fe2+/Fe3+ and scavenges hydroxyl radicals ekb.eg.
In ozonation , a basic pH can favor the production of hydroxyl radicals, thereby enhancing the degradation rate of azo dyes researchgate.net.
For photocatalysis , the optimal pH can vary depending on the specific dye and catalyst. For instance, pH 3 was found effective for Metanil Yellow degradation using iron oxide nanoparticles acs.orgnih.gov, while Alizarin Yellow degradation with TiO2 was studied at pH 6.9 cerist.dz. The pH influences the surface charge of the catalyst and the ionization state of the dye molecules, affecting adsorption and reactivity.
Catalyst Dosage : As discussed in Section 3.1.3.2, increasing the catalyst dosage generally enhances decolorization up to an optimum point acs.orgcerist.dzpsu.eduscispace.com. Beyond this optimum, further increases can lead to a reduction in efficiency due to factors such as light scattering, screening effects, and catalyst particle aggregation, which diminish the availability of active sites and light penetration cerist.dzpsu.eduscispace.com. For example, the optimal TiO2 catalyst dosage for Alizarin Yellow was 1 g/L umc.edu.dzcerist.dzcerist.dz, and for Metanil Yellow with IONPs, 8 mg/L showed high efficiency acs.org.
Hydrogen Peroxide Concentration : In processes utilizing H2O2 (Fenton, photo-Fenton, UV/H2O2, photocatalysis with H2O2 addition), an optimal concentration of hydrogen peroxide is crucial. Initially, increasing H2O2 concentration leads to a higher production of hydroxyl radicals and thus an accelerated degradation rate ekb.egscispace.comajol.infoneptjournal.comcerist.dzresearchgate.net. However, an excessive concentration of H2O2 can result in scavenging of hydroxyl radicals (e.g., H2O2 + •OH → HO2• + H2O) or recombination of hydroxyl radicals (•OH + •OH → H2O2), which consumes the active species and consequently inhibits the degradation efficiency scispace.comajol.inforesearchgate.netresearchgate.net.
Electrochemical Oxidation Processes for this compound Removal
Electrochemical oxidation processes (EOPs) offer a promising and environmentally friendly approach for the degradation of azo dyes like this compound. These methods rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), at the electrode surface, which then oxidize the dye molecules. Various electrochemical techniques, including anodic oxidation, electro-Fenton, photo-electro-Fenton, and solar photo-electro-Fenton, have been explored for this purpose researchgate.net.
Studies on the electrochemical degradation of Metanil Yellow (a type of this compound) using platinum and steel electrodes have shown significant color and chemical oxygen demand (COD) removal. For instance, an electrochemical method achieved approximately 91.7% COD removal with a platinum electrode and 86.5% with a steel electrode, alongside complete color removal ewra.net. The process involves the reduction of the azo (-N=N-) group, often following first-order kinetics ewra.net.
The electro-Fenton method, which involves the in situ generation of hydroxyl radicals using Fe²⁺ and H₂O₂ (either added or generated at electrodes), has also demonstrated high efficiency in degrading azo dyes. For instance, the electro-Fenton oxidation of Sumifix Yellow EXF (a reactive azo dye) achieved 98.14% removal in 30 minutes under optimized conditions, with an energy consumption of 7.98 Wh/L dergipark.org.tr. The addition of ferrous ions to boron-doped diamond (BDD) electrodes can enhance the electrochemical oxidation of Acid Yellow 36, a common azo dye, by synergistically generating ferrate(VI) and hydroxyl radicals nih.gov.
Synergistic AOPs and Hybrid Systems (e.g., UV/TiO₂ Combined with Ultrasonic Procedure, Solar Thermal Electrochemical Processes)
Combining different AOPs or integrating them with other techniques can lead to synergistic effects, enhancing the degradation efficiency of this compound.
UV/TiO₂ Combined with Ultrasonic Procedure: The combination of UV/TiO₂ with ultrasonic procedures has shown significant additive effects in degrading azo dye wastewater, such as Acid Yellow 17. Research indicates that this hybrid system can increase the specific surface area of the TiO₂ catalyst by approximately 53%, thereby improving degradation efficiency scientific.netscientific.netresearchgate.net. While the addition of Fe(II) and Fe(III) ions may not effectively induce Fenton-like reactions in this specific combined system due to negligible hydrogen peroxide formation, they can still significantly influence the initial adsorption and degradation rate of the dye, with Fe(III) often outperforming Fe(II) scientific.netscientific.net.
Solar Thermal Electrochemical Processes (STEP-AOPs): STEP-AOPs leverage solar energy and electricity for the activation and electro-oxidation of organic pollutants, offering a sustainable approach for the complete mineralization of azo dyes. This method has been reported to achieve high total organic carbon (TOC) removal rates for azo dyes like Methyl Orange. For example, STEP-AOPs achieved a 95.6% TOC removal for Methyl Orange, with the removal rate improving by 39.8% and unit TOC electricity consumption decreasing by 53.8% at 80 °C compared to conventional methods (20 °C) publish.csiro.au. The mechanism involves the gradual shortening of the molecular chain through azo bond cleavage, benzene (B151609) ring breakdown, and the formation of inorganic small molecules publish.csiro.au. Synergistic effects are observed when combining photo-flow, thermo-flow, and electro-flow from solar energy, leading to higher oxidation efficiencies rsc.org.
Synergistic Biological and AOPs Treatment: Hybrid systems combining biological treatment with AOPs can significantly enhance the degradation of azo dyes. A study investigating the synergistic effect of Aeromonas hydrophila SK16 (biological) and AOPs-H₂O₂ for Remazol Yellow RR dye removal found that while individual treatments yielded 90% (biological) and 63.07% (AOPs) decolorization in 9 hours, the combined approach achieved maximum decolorization within 4 hours researchgate.netnih.govdntb.gov.ua. This synergistic effect also led to substantial reductions in biochemical oxygen demand (BOD) and COD, along with increased activities of enzymes like laccase, tyrosinase, veratryl alcohol oxidase, and azoreductase researchgate.netnih.govdntb.gov.ua.
Kinetic and Mechanistic Investigations of this compound Degradation by AOPs
Understanding the kinetics and mechanisms of this compound degradation by AOPs is crucial for optimizing treatment processes.
The photocatalytic degradation of many azo dyes, including Reactive Yellow 17 and Metanil Yellow, often follows pseudo-first-order kinetics nih.govscispace.combohrium.comnih.govacs.org. This means that the rate of degradation is directly proportional to the concentration of the dye at a given time, assuming other parameters (like catalyst concentration and light intensity) are constant.
For instance, the photocatalytic transformation of Direct Yellow-9 by a methylene (B1212753) blue immobilized resin photocatalyst followed pseudo-first-order kinetics with a rate constant (k) of 1.43 × 10⁻² min⁻¹, achieving approximately 94.60% transformation within 160 minutes scispace.com. Similarly, the degradation of Acid Yellow 36 by electro-Fenton and solar photoelectro-Fenton processes also exhibited pseudo-first-order kinetics for dye decay nih.gov.
Hydroxyl radicals (•OH) are highly reactive and powerful oxidants (redox potential 2.8 V vs SHE) that play a predominant role in the oxidative degradation of azo dyes in AOPs acs.orgnih.govirost.irderpharmachemica.comnih.govajol.infonih.gov. These radicals are typically generated through various pathways depending on the specific AOP employed.
In Fenton and Fenton-like processes, hydroxyl radicals are produced by the catalytic decomposition of hydrogen peroxide (H₂O₂) in acidic media, often involving ferrous (Fe²⁺) or ferric (Fe³⁺) ions derpharmachemica.comnih.govajol.info. The formation of •OH radicals controls dye degradation, and acidic conditions generally favor their generation and thus enhance degradation irost.irderpharmachemica.comnih.govajol.info. For example, studies on Methyl Orange and Reactive Yellow 86 degradation by Fenton processes have shown that optimal acidic pH (e.g., pH 2 or 3) leads to increased hydroxyl radical production and higher degradation efficiency irost.irderpharmachemica.comajol.info.
In electrochemical oxidation, hydroxyl radicals can be formed at the anode surface nih.govfapesp.br. The presence of hydroxyl radical promoters like Fenton oxidation and hydrogen peroxide can significantly increase degradation efficiency irost.ir. The role of hydroxyl radicals in dye degradation has been confirmed by using hydroxyl radical scavengers, which drastically reduce the degradation rate derpharmachemica.com. These radicals attack the dye molecules, leading to the cleavage of azo bonds, breakdown of aromatic rings, and ultimately mineralization into simpler, non-toxic compounds like CO₂ and H₂O derpharmachemica.comnih.govajol.info.
Bioremediation of this compound by Microbial Systems
Bioremediation offers an eco-friendly and cost-effective alternative for the treatment of azo dye-contaminated wastewater, utilizing the metabolic capabilities of microorganisms.
Bacterial Degradation Mechanisms
Bacteria possess diverse enzymatic systems that enable them to decolorize and degrade azo dyes under various conditions, including aerobic, microaerophilic, and anaerobic environments mdpi.comtandfonline.comijcmas.comnih.gov. The primary mechanism for bacterial degradation of azo dyes involves the reductive cleavage of the azo bond (–N=N–) mdpi.comtandfonline.comijcmas.comnih.govscholarsresearchlibrary.comoup.comacs.org. This initial step typically leads to the formation of colorless aromatic amines mdpi.comtandfonline.comijcmas.comnih.govscholarsresearchlibrary.comoup.comacs.orgnih.gov.
Key enzymes involved in this reductive cleavage are azoreductases nih.govmdpi.comtandfonline.comijcmas.comnih.govscholarsresearchlibrary.comoup.comacs.orgnih.govfrontiersin.org. These enzymes are often NADH or NADPH-dependent and require reducing agents like FADH₂, NADPH, and NADH for the transfer of four electrons in two steps to the azo bond mdpi.comscholarsresearchlibrary.com. Azoreductases are particularly efficient under anaerobic or anoxic conditions, as the presence of oxygen can impair their activity by competing for the necessary reducing agents mdpi.comscholarsresearchlibrary.comacs.org.
Other enzymes, such as laccases and peroxidases (e.g., lignin (B12514952) peroxidase, manganese peroxidase), also play significant roles, especially in the subsequent degradation of the aromatic amines formed from azo bond cleavage mdpi.comtandfonline.comijcmas.comfrontiersin.org. While the initial azo bond reduction often occurs anaerobically, the subsequent biodegradation of the resulting aromatic amines happens almost exclusively through aerobic processes mdpi.comtandfonline.comijcmas.comoup.comnih.gov. Therefore, a combined anaerobic-aerobic treatment approach is often considered ideal for the complete and efficient removal of azo compounds mdpi.comijcmas.comnih.gov.
Many bacterial strains have demonstrated remarkable capabilities in degrading azo dyes. For instance, Lysinibacillus sphaericus MTCC 9523 showed enhanced laccase and azoreductase activities during the degradation of Reactive Yellow F3R frontiersin.org. Bacillus subtilis has shown high biodegradation rates (72–100%) for various azo dyes tandfonline.com. Bacterial consortia can also be highly effective, with some achieving significant decolorization rates; for example, a consortium of Enterobacter asburiae and Enterobacter cloacae achieved 98% Reactive Yellow-145 dye decolorization within 12 hours tandfonline.com. The efficiency of bacterial degradation is influenced by physicochemical parameters such as pH, temperature, dye concentration, and oxygen levels mdpi.comtandfonline.com.
The following table summarizes some bacterial strains and their reported efficiencies in azo dye degradation:
| Bacterial Strain / Consortium | Azo Dye Treated | Decolorization/Degradation Efficiency | Conditions | Reference |
| Lysinibacillus fusiformis | Methyl Red | 96% in 2 hours | Neutral pH, 30 ± 2 °C, aerobic | mdpi.com |
| Aeromonas hydrophila SK16 | Remazol Yellow RR | 90% (singly) | pH 6, ambient temperature, 9 hours | researchgate.netnih.gov |
| Bacillus subtilis | Various Azo Dyes | 72–100% | - | tandfonline.com |
| Enterobacter asburiae & E. cloacae (1:1 consortium) | Reactive Yellow-145 | 98% in 12 hours | 500 mg L⁻¹, 35 °C, pH 7 | tandfonline.com |
| Pseudomonas stutzeri | Acid Blue 113 | - | - | mdpi.com |
| Bacillus odyssey, B. thuringiensis, B. subtilis, B. cereus, Alcaligenes sp., Nocardiopsis alba | Reactive Orange 16, Reactive Black B, Reactive Yellow MR | Increased with sucrose (B13894) addition | - | nih.gov |
Table 1: Bacterial Degradation of Azo Dyes
Environmental Fate and Ecotoxicological Implications of Azo Yellow
Environmental Distribution and Persistence in Aquatic and Terrestrial Systems
Azo dyes, including Azo yellow, exhibit considerable environmental persistence primarily due to their complex chemical structures and resistance to degradation by heat, ultraviolet light, and microbial activity mdpi.commdpi.comapacsci.commst.dk. Once released, these compounds can disseminate through both aquatic and terrestrial pathways, eventually entering the food chain mdpi.com.
Their recalcitrant nature means they are generally non-biodegradable under typical environmental conditions mdpi.comapacsci.commst.dk. Some reactive dyes, a subgroup of azo dyes, have been observed to persist in the environment for as long as 50 years core.ac.uk. The mobility and distribution of azo dyes in environmental compartments are influenced by their chemical properties. Ionic azo dyes, for instance, tend to have high to moderate mobility in soil and sediment, as indicated by their low K_oc values, although they can adsorb through ion-exchange processes mst.dk. Conversely, hydrophobic dyes, such as disperse dyes, demonstrate a notable potential for adsorption to sediments and subsequent bioconcentration mst.dk.
Mechanisms of Environmental Transformation and Bioaccumulation
The environmental transformation of azo dyes is a complex process, often limited by their inherent stability. Under aerobic conditions, azo dyes generally resist biodegradation mst.dk. However, in anaerobic environments, a key transformation mechanism involves the reductive cleavage of the azo bonds, primarily mediated by azoreductase enzymes sustainability-directory.comapacsci.commst.dkijrar.orgnih.govresearchgate.nettandfonline.comnih.gov. This process leads to the formation of aromatic amines, which are often more toxic than the parent azo dyes and can persist in ecosystems tandfonline.com.
Bioaccumulation of azo dyes and their metabolites is a significant concern in aquatic systems mdpi.comijrrjournal.commdpi.comapacsci.comtandfonline.comnih.gov. Long-term exposure to these chemicals increases their bioaccumulation in organisms mdpi.com. The mechanisms of bioaccumulation involve both biosorption, where dye molecules bind to components of bacterial cell walls (e.g., lipids and heteropolysaccharides), and active uptake (bioaccumulation) into living cells tandfonline.comnih.gov. Aromatic amines, the degradation products of azo dyes, also possess a potential for bioaccumulation mst.dk. While some microorganisms, including certain bacteria and fungi, possess enzymatic systems capable of degrading azo dyes through reductive or oxidative pathways, the efficiency and rate of natural degradation are often insufficient to address large-scale industrial discharges sustainability-directory.comtandfonline.comgjesm.net.
Impact on Aquatic Ecosystems and Biogeochemical Cycles
Azo dyes exert multiple adverse impacts on aquatic ecosystems and can perturb biogeochemical cycles, even at low concentrations ijrrjournal.comijrar.org.
Attenuation of Light Transmittance and Effects on Photosynthetic Activity
The intense coloration of azo dyes, even at low concentrations, significantly reduces the penetration of sunlight into water bodies mdpi.comijrrjournal.commdpi.comapacsci.comcore.ac.ukijrar.orggjesm.netcolby.eduekb.egresearchgate.net. This attenuation of light transmittance directly inhibits the photosynthetic activity of aquatic plants and algae, which form the base of the aquatic food chain mdpi.comijrrjournal.comapacsci.comcore.ac.ukijrar.orggjesm.netcolby.eduekb.egresearchgate.net. The resulting decrease in primary production can lead to ecological imbalance, reduced dissolved oxygen levels, and metabolic stress for aquatic organisms ijrrjournal.comapacsci.comcore.ac.ukgjesm.net.
Perturbations in Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD)
Wastewaters containing azo dyes significantly increase both Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) in receiving water bodies mdpi.comijrrjournal.commdpi.comcore.ac.ukijrar.orgnih.govgjesm.netekb.egnih.govnih.gov. The ratio of BOD to COD for azo dye wastewaters typically ranges from 0.2 to 0.5, indicating a substantial proportion of non-biodegradable organic matter that resists conventional biological treatment mdpi.com. This high oxygen demand can deplete dissolved oxygen necessary for aquatic life. Studies have shown that advanced treatment methods, such as photocatalytic oxidation, can enhance the biodegradability of dye-containing wastewater, leading to an increase in BOD while simultaneously decreasing COD and Total Organic Carbon (TOC) nih.gov.
Table 1: Typical BOD/COD Ratio for Azo Dye Wastewaters
| Parameter | Range | Indication |
| BOD/COD Ratio | 0.2 - 0.5 mdpi.com | High proportion of non-biodegradable organic matter mdpi.com |
Ecotoxicological Pathways in Aquatic Biota (e.g., Interference with Aquatic Organisms, Cellular Stress Responses, Alterations in Gene Transcription)
Azo dyes and their degradation products can cause a range of ecotoxicological effects in aquatic biota. Exposure to azo dye effluents has been linked to significant physiological disorders in aquatic organisms researchgate.net. These compounds can accumulate in aquatic systems, potentially inducing carcinogenicity and mutagenicity in fish mdpi.comijrrjournal.com.
Research on the disazo dye Disperse Yellow 7 (DY7) in Silurana tropicalis (Western clawed frog) larvae demonstrated interference with aquatic organisms at sublethal concentrations nih.govresearchgate.net. Exposure to DY7-contaminated sediment induced cellular stress responses, evidenced by a significant increase in the messenger RNA (mRNA) levels of heat shock proteins (hsp70 and hsp90), suggesting that cells require oxidative protection nih.govresearchgate.net. Furthermore, DY7 exposure resulted in alterations in gene transcription, specifically decreasing androgen receptor (ar) mRNA levels and increasing steroid 5-alpha reductase 2 (srd5a2) mRNA levels, indicating potential endocrine disruption nih.gov.
Table 2: Effects of Disperse Yellow 7 on Silurana tropicalis Larvae
| Exposure Type | Concentration | Observed Effect |
| Sediment | 209 µg/g nih.gov | Significant decrease in tadpole survivorship nih.gov |
| Sediment | Highest concentrations (unspecified) nih.gov | Significant increase in malformations nih.gov |
| Sediment | 209 µg/g nih.gov | Induced hsp70 (2.5-fold) and hsp90 (2.4-fold) mRNA levels nih.gov |
| Sediment | 209 µg/g nih.gov | Decreased ar (2-fold) and increased srd5a2 (2.6-fold) mRNA levels nih.gov |
Beyond aquatic organisms, reactive azo dyes have been found to be toxic to soil microorganisms, leading to damage in agricultural productivity ijrrjournal.comresearchgate.net. The presence of dyes can also cause metabolic stress, floral necrosis, and reduced faunal growth ijrrjournal.com. Fish, being highly susceptible to these chemicals, are often utilized as bioindicators for water pollution ekb.eg.
Formation and Environmental Behavior of Aromatic Amine Byproducts
One of the most critical environmental concerns associated with azo dyes is their degradation into aromatic amine byproducts ijrrjournal.comsustainability-directory.comapacsci.commst.dkcore.ac.ukijrar.orgnih.govresearchgate.nettandfonline.comnih.govcolby.eduresearchgate.netcanada.cacdnsciencepub.commdpi.comrbciamb.com.br. This transformation primarily occurs through the reductive cleavage of the central azo bonds, particularly under anaerobic conditions ijrrjournal.comsustainability-directory.comapacsci.comijrar.orgnih.govresearchgate.nettandfonline.comnih.gov.
These aromatic amines are often more toxic, mutagenic, and carcinogenic than their parent azo dyes, posing substantial risks to both environmental and human health ijrrjournal.commdpi.comapacsci.commst.dkcore.ac.ukijrar.orgnih.govresearchgate.nettandfonline.comgjesm.netcolby.eduresearchgate.netcdnsciencepub.commdpi.comrbciamb.com.brontosight.ai. Notable examples of such byproducts include benzidine (B372746), dimethoxy-benzidine, and dimethyl-benzidine ijrrjournal.com. While some aromatic amines can be adsorbed onto sediments, which may limit their immediate bioavailability and mobility, microbial degradation can subsequently produce more mobile products, such as aniline (B41778) cdnsciencepub.com. Aromatic amine metabolites have been shown to persist under anaerobic conditions and degrade slowly under aerobic conditions cdnsciencepub.com.
Human exposure to these toxic aromatic amines can occur through various pathways, including consumption of contaminated agricultural crops and aquatic biota, inhalation of contaminated air, and metabolism by intestinal or skin microbiota from food products or clothes mdpi.comcdnsciencepub.commdpi.com.
Advanced Analytical and Computational Methodologies in Azo Yellow Research
Spectroscopic Characterization Techniques for Azo Yellow Compounds and their Transformation Products
Spectroscopic methods are fundamental in the analysis of this compound dyes, offering non-destructive and highly sensitive means of investigation.
UV-Visible spectrophotometry is a primary tool for monitoring the decolorization of this compound dyes in various treatment processes. The technique operates on the principle that the chromophore of the azo dye, which contains the azo linkage (-N=N-), absorbs light at a specific wavelength in the visible spectrum. The degradation of the dye leads to the cleavage of this chromophore, resulting in a decrease in the absorbance at its maximum absorption wavelength (λmax).
This change in absorbance over time allows for the calculation of decolorization efficiency and the study of reaction kinetics. For instance, the degradation of Metanil Yellow is monitored at a λmax of 435 nm. researchgate.net Similarly, the catalytic decolorization of Fast Yellow dye has been evaluated by tracking the change in absorbance at 440 nm. benthamdirect.com Kinetic studies often reveal that the degradation of this compound dyes follows a first-order kinetic model. researchgate.netbenthamdirect.com For example, the decolorization of the azo dye Yellow-28 through an advanced oxidation process was also investigated using this method. semanticscholar.org
Table 1: Maximum Absorption Wavelengths (λmax) for Select this compound Dyes in Kinetic Studies
| This compound Dye | λmax (nm) | Reference |
|---|---|---|
| Metanil Yellow | 435 | researchgate.net |
| Fast Yellow | 440 | benthamdirect.com |
| Acid Yellow 23 | Not Specified | researchgate.net |
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for the structural elucidation of this compound compounds and their transformation products. By analyzing the vibrational modes of molecular bonds, FTIR provides a "chemical fingerprint" of the sample. mdpi.com In the context of this compound research, FTIR is used to identify the characteristic functional groups present in the dye molecule before and after degradation.
The IR spectrum of an azo dye typically shows a characteristic band for the azo linkage (-N=N-) stretching vibration in the region of 1458 - 1411 cm⁻¹. scienceworldjournal.org Other significant bands include those for -OH and –NH stretching (3400 - 3309 cm⁻¹), C=O stretching (1643 - 1604 cm⁻¹), –C-N stretching (1382 - 1049 cm⁻¹), and –S=O stretching (1141-1010 cm⁻¹). scienceworldjournal.org Following degradation, the disappearance or shifting of the azo band and the appearance of new bands can confirm the breakdown of the dye structure and the formation of new functional groups in the resulting metabolites. benthamdirect.comresearchgate.net For example, analysis of biodegraded Reactive Yellow-145 showed the formation of new functional groups such as O–H stretch at 1361 cm⁻¹ and N–H stretch at 1598 cm⁻¹. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for Azo Dyes
| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type | Reference |
|---|---|---|---|
| -OH / -NH | 3400 - 3309 | Stretching | scienceworldjournal.org |
| C=O | 1643 - 1604 | Stretching | scienceworldjournal.org |
| -N=N- (Azo) | 1458 - 1411 | Stretching | scienceworldjournal.org |
| C-N | 1382 - 1049 | Stretching | scienceworldjournal.org |
| S=O | 1141 - 1010 | Stretching | scienceworldjournal.org |
Mass spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is a powerful tool for identifying the intermediate and final products of this compound degradation. These techniques separate the complex mixture of metabolites and then determine their molecular weight and fragmentation patterns, which allows for structural elucidation. ijpras.comnih.gov
GC-MS analysis has been successfully employed to identify the metabolites formed during the biodegradation of Reactive Yellow-145. researchgate.net The identified compounds included 2-Cyclohexen-1-ol, 5-Nitroso-2, 4, 6-triaminopyrimidine, and various fatty acid methyl esters, indicating the complete breakdown of the original dye structure into smaller, less complex molecules. researchgate.net High-resolution mass spectrometry (HRMS) offers enhanced accuracy and sensitivity, improving the quality of the metabolite identification process. ijpras.com LC-MS is particularly versatile, capable of analyzing a wide range of molecules from small organic compounds to larger biomolecules. researchgate.netmdpi.com
Table 3: Identified Metabolites from Reactive Yellow-145 Biodegradation via GC-MS
| Metabolite | Chemical Formula | Application/Significance | Reference |
|---|---|---|---|
| 2-Cyclohexen-1-ol | C₆H₁₀O | Industrial intermediate | researchgate.net |
| 5-Nitroso-2, 4, 6-triaminopyrimidine | C₄H₆N₆O | Used in drug manufacturing | researchgate.net |
| Octahydroquinoline-9-hydroxyperoxide | C₉H₁₅NO₃ | Used in drug manufacturing | researchgate.net |
| Tetramethyl-2-hexadecen-1-ol | C₂₀H₄₀O | Antimicrobial and antioxidant | researchgate.net |
| 9-Octadecanoic acid, methyl ester | C₁₉H₃₆O₂ | Antimicrobial and antioxidant | researchgate.net |
Chromatographic Separation and Identification Methods (e.g., High-Performance Liquid Chromatography (HPLC))
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound dyes and their byproducts. It offers high resolution and sensitivity for separating individual components from a complex mixture, making it ideal for both qualitative identification and quantitative analysis. asianpubs.orgnih.gov
Reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C8 or C18) is paired with a polar mobile phase. asianpubs.orgnih.gov This method has been successfully applied to separate various azo pigments and dyes, including Pigment Yellow 1, from their potential degradation products like primary aromatic amines. asianpubs.org HPLC systems are often equipped with a Diode-Array Detector (DAD) or a UV-Vis detector, allowing for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment. asianpubs.org The technique is reproducible, with relative standard deviations typically ranging from 1 to 5%. nih.gov HPLC is also crucial for the routine monitoring of illegal this compound dyes in food products and other consumer goods. nih.govresearchgate.netresearchgate.net
Computational Chemistry and Molecular Modeling Studies of this compound
Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of the molecular properties and behavior of this compound dyes.
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In this compound research, DFT and its time-dependent extension (TD-DFT) are applied to predict a range of molecular properties. mdpi.comnih.gov
DFT calculations are used to optimize the molecular geometries of this compound dyes, such as the trans and cis isomers of Acid Yellow 9. mdpi.com These optimized geometries serve as the basis for calculating other properties, including absorption maxima (λmax), which can be compared with experimental UV-Vis spectra. mdpi.com Furthermore, DFT is employed to study the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the dye molecule. mdpi.com DFT studies have also been used to investigate the adsorption of this compound dyes, like Brilliant Yellow, onto surfaces such as graphene and boron nitride, providing insights into their interactions with different materials.
Table 4: Applications of DFT in this compound Research
| Application | This compound Dye Studied | Key Findings | Reference |
|---|---|---|---|
| Prediction of UV-Vis Spectra | Acid Yellow 9 | DFT calculations helped explain the unusual color change of the dye in a multilayer film environment. | mdpi.com |
| Electronic Structure Analysis | Brilliant Yellow | Investigated the electronic structure and excited-state properties of the dye on graphene and boron nitride surfaces. | |
| Adsorption Geometries | Various Azo Dyes | Calculated adsorption energies to determine preferential binding configurations on TiO₂ surfaces for solar cell applications. | researchgate.net |
| Reactivity and Stability | Thiazole Azo Dyes | Determined HOMO-LUMO gaps to assess the kinetic stability and chemical reactivity of the dyes. | mdpi.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| Acid Yellow 9 |
| Acid Yellow 23 |
| Acid Yellow 36 |
| Brilliant Yellow |
| Fast Yellow |
| Metanil Yellow |
| Orange II |
| Pigment Yellow 1 |
| Reactive Yellow-145 |
| Yellow-28 |
| 2-Cyclohexen-1-ol |
| 5-Nitroso-2, 4, 6-triaminopyrimidine |
| Hexadecanoic acid, methyl ester |
| 9-Octadecanoic acid, methyl ester |
| Octahydroquinoline-9-hydroxyperoxide |
| Tetramethyl-2-hexadecen-1-ol |
| Graphene |
| Boron Nitride |
| Iron Oxide |
Density Functional Theory (DFT) Applications in this compound Research
Calculation of Electronic and Thermodynamic Properties (e.g., HOMO-LUMO Energy Gap, Chemical Potential, Free Energy)
Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), serves as a powerful tool for investigating the electronic and thermodynamic characteristics of this compound and related dyes. acs.org These calculations provide fundamental insights into the molecule's stability, reactivity, and optical properties. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's capacity to donate an electron, while the LUMO is the innermost empty orbital, indicating its ability to accept an electron. researchgate.netossila.com The energy difference between these two frontier orbitals is known as the HOMO-LUMO energy gap (Eg). This gap is a critical indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. researchgate.net Conversely, a smaller gap suggests the molecule can be more easily excited, which influences its color and potential for degradation. wikipedia.org For instance, DFT calculations for the azo dye Brilliant Yellow predicted a HOMO-LUMO gap of 2.8 eV, which is in reasonable agreement with spectroscopic measurements. dtic.mil
These computational approaches can also determine other essential properties. Chemical potential, free energy, and dipole moments are calculated to understand the molecule's behavior in various environments and its potential for intramolecular charge transfer, a process that significantly affects the optical and electronic properties of the dye. researchgate.net
| Global Hardness (η) | Resistance to change in electron distribution or charge transfer. | Calculated from the HOMO-LUMO gap; higher hardness correlates with lower reactivity. researchgate.net |
Prediction of Reactivity and Potential Attacking Sites (e.g., Fukui Indices)
To understand the chemical reactivity of this compound dyes in greater detail, computational models are used to predict the most likely sites for chemical attack. Fukui indices, derived from DFT, are a primary tool for this purpose. nih.gov These indices quantify the change in electron density at a specific atom when the total number of electrons in the molecule changes. nih.gov
By calculating Fukui functions, researchers can identify which atoms are most susceptible to:
Electrophilic Attack: An attack by an electron-seeking species. The site is predicted by the f+ index.
Nucleophilic Attack: An attack by a nucleus-seeking (electron-rich) species. The site is predicted by the f- index.
Radical Attack: An attack by a radical species. The site is predicted by the f0 index.
This analysis is crucial for predicting the mechanisms of degradation, such as during bioremediation or advanced oxidation processes. For example, by identifying the atoms most susceptible to attack by radicals (like the hydroxyl radical in ozonation), scientists can hypothesize the initial steps in the dye's breakdown. nih.gov This predictive capability allows for a more targeted approach to developing effective degradation technologies by understanding the molecule's intrinsic reactive weak points.
Investigation of Azo-Hydrazone Tautomerism and Conformational Analysis
Azo dyes containing hydroxyl groups ortho or para to the azo linkage can exist in two tautomeric forms: the azo form and the hydrazone form. unifr.ch This phenomenon, known as azo-hydrazone tautomerism, is a critical area of study as the dominant tautomer significantly influences the dye's color, stability, and interactions with other molecules. unifr.chresearchgate.net
Computational methods are extensively used alongside experimental techniques like NMR and UV-Vis spectroscopy to study this equilibrium. rsc.orgnih.gov Theoretical calculations can determine the relative energies and thermodynamic stability of the azo and hydrazone tautomers. nih.gov For many yellow and orange azo dyes, studies have shown that the hydrazone form is often the more stable and dominant tautomer, a stability attributed in part to the formation of strong intramolecular hydrogen bonds. rsc.orgnih.gov
Conformational analysis, also performed using computational modeling, investigates the three-dimensional structure of the different tautomers. nih.gov These studies identify the most stable geometric arrangements (conformers) by calculating the energy associated with rotations around key single bonds. Understanding the preferred conformation is essential because the molecule's shape dictates how it interacts with other molecules, such as the active sites of enzymes. elsevierpure.com The combination of tautomeric and conformational analysis provides a complete picture of the dye's structure in different states, which is fundamental to understanding its behavior. nih.gov
Molecular Docking Simulations for Enzyme-Dye Interactions in Bioremediation
Bioremediation offers an environmentally friendly approach to degrading azo dyes using microorganisms or their enzymes, such as azoreductases, laccases, and peroxidases. mdpi.comlgu.edu.pk Molecular docking is a powerful computational simulation technique used to predict and analyze the interaction between a dye molecule (the ligand) and the active site of a degrading enzyme (the receptor). researchgate.netresearchgate.net
The process involves placing the 3D structure of the this compound dye into the binding site of the enzyme and calculating the binding affinity, typically expressed as a binding energy score. lgu.edu.pklgu.edu.pk A more negative binding energy suggests a more stable and favorable interaction. lgu.edu.pk These simulations provide valuable insights into:
Binding Poses: The preferred orientation of the dye within the enzyme's active site.
Key Interactions: Identification of the specific amino acid residues that interact with the dye through hydrogen bonds, hydrophobic interactions, or other forces. nih.gov
Degradation Susceptibility: A strong binding affinity where the azo bond is positioned correctly for enzymatic cleavage can indicate that the dye is a good substrate for the enzyme. researchgate.netresearchgate.net
For example, docking studies have been used to understand how different azo dyes bind to bacterial azoreductase, revealing the crucial amino acid residues responsible for anchoring the dye and facilitating the reductive cleavage of the azo bond. researchgate.netnih.gov This knowledge is instrumental in screening for effective microbial strains for bioremediation and in guiding protein engineering efforts to enhance enzyme efficiency. mdpi.comresearchgate.net
Table 2: Example of Molecular Docking Results for Azo Dye with Degrading Enzyme
| Parameter | Description | Example Finding |
|---|---|---|
| Enzyme | The protein catalyst used for degradation. | Bacterial Azoreductase (e.g., AzrC) |
| Ligand | The dye molecule being studied. | Methyl Yellow (an this compound dye) |
| Binding Energy (kcal/mol) | The calculated strength of the enzyme-dye interaction. A more negative value indicates stronger binding. lgu.edu.pk | -7.0 to -9.5 |
| Interacting Residues | Specific amino acids in the enzyme's active site that form bonds with the dye. | Tyr127, Asn104, Phe105, Phe125 nih.gov |
| Type of Interaction | The nature of the chemical forces holding the ligand in place. | Hydrogen bonding, hydrophobic interactions nih.gov |
Future Research Directions and Emerging Technologies for Azo Yellow Compounds
Development of Sustainable and Economically Viable Azo Yellow Synthesis Routes
Traditional synthesis methods for azo dyes, including many this compound variants, often involve diazotization and coupling reactions that necessitate low temperatures, strong acidic or alkaline conditions, and the use of toxic organic solvents. These conventional approaches contribute to environmental concerns through the generation of hazardous waste and high energy consumption. Future research is focused on developing greener, more efficient, and economically viable synthesis routes to overcome these limitations.
One promising area is the development of continuous flow processes . A novel continuous process utilizing a bubble column reactor has demonstrated high yields (92.04% to 96.60%) for azo dyes such as Sudan-I and Solvent Yellow 16. This method offers substantial economic benefits, with production costs being nearly 4.68 times lower than traditional batch processes. Furthermore, it significantly reduces the plant's physical footprint (by 2.4 to 4.5 times) and decreases water consumption by 39-42% jabsonline.org. Continuous-flow synthesis has also been successfully applied to Pigment Yellow 12 and Yellow 14, employing impinging mixers and clear alkaline solutions to prevent operational issues like clogging and to precisely control pH publications.gc.caijrrjournal.com.
Microwave-assisted synthesis represents another sustainable approach. A rapid and efficient microwave-assisted route has been developed for the single-step synthesis of unsymmetrical azo dyes. This metal-catalyst-free method uses aromatic amines as in-situ reductants, achieving yields of up to 97% within minutes, even for gram-scale production of commercial dyes like Solvent Yellow 7 nih.gov.
The use of solid acid catalysts and solvent-free conditions is gaining traction in green chemistry. Research explores the application of sulfonic acid functionalized magnetic Fe3O4 nanoparticles and nano silica-supported boron trifluoride (nano BF3·SiO2) for diazo coupling reactions conducted at room temperature without solvents nih.govnih.govresearchgate.net. These methodologies offer simplicity, rapidity, environmental benignity, and cost-effectiveness, while also improving the stability of diazonium salts, which are intermediates in azo dye synthesis nih.govresearchgate.net.
Efforts are also directed towards transforming the conventional two-pot diazotization and coupling into a one-pot synthesis to streamline the process and reduce waste publications.gc.canih.gov. Additionally, the incorporation of azo chromophores into dopamine (B1211576) molecules is leading to the development of novel, sustainable colorants with enhanced coloring performance and desirable properties such as UV-shielding scispace.com.
Innovative Integration of Multi-Process Remediation Systems for Enhanced this compound Removal Efficiency
This compound dyes, like other azo dyes, are often recalcitrant and persistent in the environment due to their complex molecular structures and stability, making their removal from wastewater challenging for conventional treatment systems ijrrjournal.comclemson.edutandfonline.com. Future research is focusing on innovative integrated multi-process remediation systems to enhance removal efficiency and address the issue of toxic degradation products.
Biological treatment methods are a key area of research. These often involve a sequential anaerobic/aerobic approach, where anaerobic conditions break the azo bonds, forming aromatic amines, which are then degraded under aerobic conditions frontiersin.orgresearchgate.net. Various microorganisms, including bacteria (e.g., Pseudomonas aeruginosa, Bacillus subtilis, Enterococcus faecalis, Enterobacter aerogenes, Rhodococcus rodocorous, Escherichia coli, Pseudomonas, Lysinibacillus, Lactococcus, Dysgonomonas) and even green algae (Spirogyra species), have shown potential in decolorizing and degrading azo dyes clemson.edunih.govmdpi.comiwaponline.comnih.govoup.commdpi.com. Enzymatic mechanisms involving laccase, lignin (B12514952) peroxidase, and azoreductase are crucial for microbial degradation mdpi.comiwaponline.com.
Advanced Oxidation Processes (AOPs) are highly effective for degrading complex organic pollutants, including azo dyes, by generating potent hydroxyl radicals scispace.comnih.govneptjournal.comresearchgate.net. Promising AOPs include:
Fenton and Photo-Fenton processes: These methods use iron ions and hydrogen peroxide to produce hydroxyl radicals, achieving significant decolorization and mineralization of azo dyes like Sunset Yellow FCF and Acid Light Yellow 2G nih.govneptjournal.comatlantis-press.com.
Ozonation: Ozone is a widely used AOP for dye degradation nih.govatlantis-press.com.
UV/H2O2 systems: Combining ultraviolet radiation with hydrogen peroxide has shown high degradation efficiency, with up to 98% removal observed for Reactive Yellow 145 under optimized conditions scispace.comresearchgate.net.
Adsorption using advanced functional materials is also a significant area. Materials such as nanomaterials, metal oxides, metal oxide-polymer composites, biomaterials, porous materials, bio-based activated carbons, and graphene oxide have attracted attention due to their high removal efficiency, selectivity, and cost-effectiveness researchgate.netmdpi.complos.org. Adsorption processes typically perform best in acidic media and at higher temperatures frontiersin.org.
The integration of different technologies into multi-process remediation systems is crucial for comprehensive treatment. Examples include:
Sequential anaerobic/aerobic bioreactors: These systems ensure both decolorization (anaerobic cleavage of azo bonds) and subsequent degradation of aromatic amine byproducts (aerobic treatment) frontiersin.orgresearchgate.net.
Bioelectrochemical systems (BES) combined with membrane biofilm reactors (MBfR): Such integrated systems have shown high removal efficiencies for azo dyes like Acid Orange 7 (96.5%) and further degradation of their reduction products (e.g., sulfanilic acid by 64.7%) acs.orgresearchgate.net.
Ultrasound-assisted adsorption combined with photocatalysis: This integrated strategy, using materials like CdZnS solid solutions, enhances both initial dye capture and subsequent photocatalytic degradation, demonstrating excellent performance for high-concentration dyes and complex mixtures bohrium.com.
The following table summarizes some removal efficiencies of azo dyes by various remediation methods:
| Remediation Method | Azo Dye Example | Removal Efficiency (%) | Reference |
| Sequential Anaerobic/Aerobic Biological Treatment | Navipol Yellow GR | 47.5% (anaerobic) | clemson.edu |
| Fenton Oxidation | Acid Light Yellow 2G | 94.66% | neptjournal.com |
| Electro-Fenton Process | Sunset Yellow FCF | ~97% (mineralization) | atlantis-press.com |
| UV/H2O2 System | Reactive Yellow 145 | Up to 98% | scispace.com |
| Bacterial Consortium (Pseudomonas, Lysinibacillus, Lactococcus, Dysgonomonas) | Metanil Yellow | 96.25% | iwaponline.com |
| Bioelectrochemical System (BES) + MBfR | Acid Orange 7 | 96.5% (BES) | acs.orgresearchgate.net |
Advanced Characterization of Complex this compound Transformation Products and Pathways
The degradation of this compound compounds in the environment, whether through biological or abiotic processes, often leads to the formation of transformation products, some of which, particularly aromatic amines, can be more toxic, mutagenic, or carcinogenic than the parent dyes ijrrjournal.comnih.govtandfonline.comresearchgate.netmst.dknih.govresearchgate.net. Therefore, advanced characterization of these complex transformation products and elucidation of their degradation pathways are critical for comprehensive environmental risk assessment and effective remediation strategies.
Researchers employ a suite of sophisticated analytical techniques to identify and quantify these metabolites:
Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry (LC-QToF-MS) : This state-of-the-art technique provides accurate mass information, enabling conclusive identification of transformation products, even in complex mixtures nih.govplymouth.ac.uknih.gov.
High Performance Liquid Chromatography (HPLC) : HPLC is widely used to confirm dye degradation by observing the disappearance of parent dye peaks and the appearance of new peaks corresponding to degradation products. It can also be coupled with mass spectrometry (HPLC-MS) for more detailed analysis jabsonline.orgnih.govnih.govnih.govjocpr.com.
Gas Chromatography-Mass Spectrometry (GC-MS) : Particularly useful for identifying products from hydrophobic azo dyes with lower molecular weights, such as disperse azo dyes, GC-MS provides unambiguous mass information for unknown compounds jabsonline.orgiwaponline.comuga.edu.
Fourier Transform Infrared (FTIR) Spectroscopy : FTIR analysis helps in identifying changes in functional groups, such as the cleavage of azo bonds or the loss of sulphone groups, indicating degradation jabsonline.orgiwaponline.comnih.govjocpr.comresearchgate.net.
UV-Visible Spectrophotometry : This technique is used for qualitative analysis to confirm dye degradation by observing changes in absorbance towards the UV region jabsonline.orgnih.gov.
High Performance Thin Layer Chromatography (HPTLC) or Thin Layer Chromatography (TLC) : These chromatographic methods are helpful for qualitative analysis, separating the parent dye molecule from its breakdown products jabsonline.orgjocpr.com.
Studies have successfully identified various transformation products. For instance, the reductive transformation of Disperse Yellow 7 by zero-valent iron (ZVI) yielded p-phenylenediamine (B122844) (a known genotoxin), 4-aminoazobenzene (B166484) (a category 2 carcinogen), and 4-aminobiphenyl (B23562) (a category 1 human carcinogen). The formation of 4-aminobiphenyl was attributed to a benzidine (B372746) rearrangement, a significant finding for this dye nih.gov. In the biodegradation of Mordant Yellow 10, the aromatic amines 5-aminosalicylic acid (5-ASA) and sulfanilic acid (SA) were recovered as reduction products researchgate.net. The degradation pathway of Metanil Yellow has been shown to involve cleavage at the azo bond, producing p-aminodiphenylamine and diphenylamine (B1679370) iwaponline.com.
Despite these advancements, challenges remain in fully understanding the metabolic pathways, especially concerning the preferred reduction bond in azo dyes with multiple azo bonds and whether microbial enzymatic reduction occurs intra- or extracellularly nih.gov. Further research is needed to comprehensively map these complex transformation pathways and to develop robust analytical methods for a wider range of this compound compounds and their diverse metabolites nih.gov.
Predictive Modeling and Quantitative Structure-Property Relationship (QSPR) Studies for Environmental Fate and Ecotoxicity
Predictive modeling, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, plays a crucial role in assessing the environmental fate and ecotoxicity of this compound compounds, especially when empirical data are limited or unavailable mst.dkmst.dk. These models establish relationships between the chemical structure of a compound and its physicochemical properties or biological activities, providing estimated values for various parameters.
QSPR/QSAR studies are essential for:
Estimating physicochemical properties : Key properties like water solubility, vapor pressure, and the octanol/water partition coefficient (log Kow) are critical for predicting how a substance will distribute among environmental compartments (soil, water, air) and its persistence mst.dk. For instance, water solubility is fundamental for assessing biodegradation, bioaccumulation, hydrolysis, and adsorption mst.dk.
Predicting environmental degradation : Models can estimate the rate and extent of degradation processes, including biodegradation and photodegradation, based on molecular structure plymouth.ac.ukmst.dk. This helps in understanding how long this compound compounds might persist in various environmental matrices.
Assessing ecotoxicity : QSAR models can predict the potential harmful effects of azo dyes on aquatic organisms (fish, algae, bacteria) and other biota, even at low concentrations mst.dkuark.edu. This is particularly important given that many azo dyes and their aromatic amine metabolites are toxic, mutagenic, and carcinogenic ijrrjournal.comnih.govresearchgate.netuark.eduijrar.org.
Evaluating bioaccumulation potential : QSPR models can estimate the likelihood of this compound compounds accumulating in organisms, which is a concern due to potential biomagnification in the food chain ijrrjournal.comtandfonline.commst.dk.
Commonly used models and guidelines include those based on EPIWIN and the EU Commission's Technical Guidance Documents (TGD) mst.dkmst.dk. These tools help in estimating predicted environmental concentrations (PEC) and predicted no-effect concentrations (PNEC), which are vital for environmental risk assessments mst.dk.
Future research in this area will focus on:
Developing more accurate and robust QSPR/QSAR models : This involves incorporating more diverse structural features and a wider range of experimental data to improve predictive power for the vast array of this compound compounds.
Addressing data gaps : Many aromatic amines, which are potential cleavage products of azo dyes, have toxicity data gaps, and QSAR can help bridge these gaps uark.edu.
Integrating models with experimental data : Combining computational predictions with targeted experimental validation will enhance the reliability of environmental risk assessments for this compound contaminants.
Understanding structure-activity relationships for specific toxic endpoints : Delving deeper into how specific structural modifications influence carcinogenicity, mutagenicity, and other toxic effects will inform the design of safer dyes.
Addressing Global Environmental Challenges Posed by this compound Contaminants through Interdisciplinary Research
This compound compounds, as a significant class of synthetic dyes, contribute substantially to global environmental pollution. An estimated 200,000 tons of dyestuff are expelled into the global environment annually, with azo dyes accounting for a large proportion igem.org. The challenges posed by these contaminants are multifaceted and require a concerted, interdisciplinary research effort.
Key Environmental Challenges:
Water Pollution : Textile and other industrial effluents containing azo dyes are a major source of water pollution. Even at low concentrations, azo dyes are highly visible, affecting the aesthetic quality of water bodies, reducing light penetration, inhibiting photosynthesis, and leading to oxygen deficiency, which disrupts aquatic ecosystems mdpi.comijrar.orgigem.org.
Toxicity and Recalcitrance : Synthetic azo dyes are often recalcitrant, meaning they are resistant to conventional wastewater treatment methods due to their chemical stability and complex structures ijrrjournal.comtandfonline.comigem.org. They can be toxic, mutagenic, and carcinogenic to aquatic organisms (fish, algae, bacteria) and can bioaccumulate, leading to biomagnification at higher trophic levels ijrrjournal.comtandfonline.comnih.govuark.eduijrar.org.
Formation of Toxic Metabolites : A major concern is the reductive cleavage of azo bonds, particularly under anaerobic conditions (e.g., in sediments or some biological treatment processes), which can produce potentially carcinogenic aromatic amines ijrrjournal.comtandfonline.comresearchgate.netmst.dknih.govresearchgate.netuark.eduigem.org. These metabolites can enter the human body through the food chain or direct exposure, posing significant health risks ijrrjournal.comtandfonline.commdpi.commdpi.comresearchgate.netnih.govresearchgate.netigem.org.
Interdisciplinary Research Directions: Addressing these challenges necessitates a holistic approach involving various disciplines:
Environmental Science and Engineering : Developing and optimizing advanced remediation technologies (as discussed in Section 6.2) for effective removal and mineralization of azo dyes and their metabolites from wastewater and contaminated environments. This includes research into novel adsorbents, photocatalysts, and bioremediation strategies researchgate.netmdpi.complos.orgbohrium.comresearchgate.net.
Chemistry and Materials Science : Innovating sustainable synthesis routes (as discussed in Section 6.1) to produce inherently less toxic and more biodegradable this compound dyes, or alternative colorants, from the outset nih.govscispace.com. This also involves designing materials with enhanced properties for dye degradation and removal.
Biology and Biotechnology : Understanding the microbial degradation pathways and identifying efficient microbial consortia and enzymes for bioremediation, including the complete mineralization of aromatic amine byproducts researchgate.netmdpi.comiwaponline.comnih.govoup.commdpi.com. Research into the enzymatic mechanisms and cellular transport of dyes is crucial nih.gov.
Toxicology and Ecotoxicology : Conducting comprehensive investigations into the toxicological profiles of azo dyes and their transformation products on various organisms and ecosystems nih.gov. This includes studies on genotoxicity, mutagenicity, carcinogenicity, and effects on physiological and neurobehavioral parameters nih.govnih.gov.
Computational Chemistry and Cheminformatics : Utilizing predictive modeling (QSPR/QSAR) to anticipate the environmental fate and ecotoxicity of new and existing this compound compounds, guiding safer chemical design and risk assessment mst.dkmst.dk.
Policy and Socio-economic Research : Informing and influencing environmental legislation, international consensus on effluent limits, and industry practices to minimize the discharge of hazardous dyes ijrrjournal.comuark.eduigem.orgresearchgate.net. This involves collaboration between policymakers, researchers, industries, and consumers to promote safer manufacturing practices, responsible consumption, and effective waste management ijrrjournal.commdpi.com. Organizations like the Ecological and Toxicological Association of Dyes and Organic Pigments Manufacturers (ETAD) play a role in monitoring and minimizing environmental impact mdpi.com.
The global community has recognized the threat, with regulations in regions like the EU (REACH, Directive 2002/61/EC prohibiting certain aromatic amines) and countries like India and Canada restricting hazardous azo dyes and their intermediates ijrrjournal.comuark.eduresearchgate.netcanada.ca. However, "toxicity data gaps" still exist for many aromatic amines, highlighting the need for continued research uark.edu. The transition towards non-toxic, biodegradable dyes and the widespread implementation of effective effluent treatment systems are paramount to safeguarding aquatic ecosystems and human well-being from this compound contaminants mdpi.comnih.gov.
Q & A
Q. What are the key spectroscopic techniques for characterizing Azo Yellow’s structural stability under varying pH conditions?
Methodological Answer: this compound’s stability can be assessed using UV-Vis spectroscopy to monitor absorbance shifts during pH titration (e.g., pH 2–12). Fourier-transform infrared spectroscopy (FTIR) identifies functional group degradation, while nuclear magnetic resonance (NMR) tracks proton environment changes. For reproducibility, ensure buffer solutions are freshly prepared, and use triplicate measurements to account for instrumental variability .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
Methodological Answer: Employ controlled diazotization and coupling reactions with stoichiometric monitoring via high-performance liquid chromatography (HPLC). Adjust reaction parameters (temperature, pH, and reactant molar ratios) iteratively, and characterize intermediates using thin-layer chromatography (TLC). Purity validation via mass spectrometry (MS) and elemental analysis is critical to confirm synthetic efficiency .
Q. What are the standard protocols for assessing this compound’s solubility in polar vs. non-polar solvents?
Methodological Answer: Conduct solubility tests using the shake-flask method with solvents of varying polarity indices (e.g., water, ethanol, dichloromethane). Quantify dissolved concentrations via gravimetric analysis or UV-Vis calibration curves. Ensure temperature control (±0.5°C) and report solvent purity grades (e.g., HPLC-grade) to mitigate experimental bias .
Advanced Research Questions
Q. How do contradictory findings in this compound’s photodegradation mechanisms arise across studies, and how can they be resolved?
Methodological Answer: Discrepancies often stem from variations in light sources (e.g., UV-A vs. UV-B wavelengths), catalyst presence, or solvent matrices. Use controlled irradiation setups (e.g., solar simulators with calibrated intensity) and standardized reaction vessels. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation intermediates, and apply kinetic modeling (e.g., pseudo-first-order) to compare rate constants. Meta-analyses of published datasets can isolate confounding variables .
Q. What experimental designs are recommended to distinguish between this compound’s thermodynamic and kinetic solubility profiles?
Methodological Answer: Thermodynamic solubility is determined via equilibration studies (e.g., 72-hour agitation followed by filtration and drying), while kinetic solubility uses high-throughput turbidimetry under non-equilibrium conditions. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) assess polymorphic transitions. Statistical tools like ANOVA should validate inter-batch variability .
Q. How can computational models (e.g., DFT or MD simulations) predict this compound’s reactivity in novel solvent systems?
Methodological Answer: Density functional theory (DFT) calculates frontier molecular orbitals to predict electron-transfer pathways, while molecular dynamics (MD) simulations model solvation shells and diffusion coefficients. Validate predictions with experimental solvatochromic shifts and correlate with Kamlet-Taft solvent parameters. Open-source software (e.g., Gaussian, GROMACS) ensures reproducibility, but force-field selection must align with azo dye chemistry .
Data Analysis & Reproducibility Challenges
Q. What statistical approaches are suitable for resolving conflicting toxicity data in this compound studies?
Methodological Answer: Apply multivariate analysis (e.g., principal component analysis) to isolate variables like cell line specificity (e.g., HepG2 vs. CHO-K1) or exposure duration. Use Bayesian meta-analysis to weight studies by sample size and methodological rigor. Ensure cytotoxicity assays (e.g., MTT, LDH) follow OECD guidelines for inter-laboratory comparability .
Q. Why do chromatographic retention times for this compound vary across HPLC systems, and how can this be standardized?
Methodological Answer: Column chemistry (C18 vs. phenyl phases), mobile phase pH, and gradient profiles contribute to variability. Calibrate systems with certified reference materials (CRMs) and document column batch numbers. Implement system suitability tests (e.g., USP tailing factor <2) and share raw data in open repositories (e.g., Zenodo) for cross-validation .
Tables for Key Comparative Data
| Property | Analytical Method | Typical Values | Critical Parameters |
|---|---|---|---|
| Solubility in Water | Shake-flask + UV-Vis | 1.2–2.8 mg/mL (25°C) | pH (±0.1), ionic strength |
| Photodegradation Half-life | LC-MS/MS + Kinetic Modeling | 45–120 min (UV-A, 365 nm) | Light intensity (mW/cm²), O₂ presence |
| Cytotoxicity (IC50) | MTT Assay (HepG2 cells) | 85–220 µM | Cell passage number, serum concentration |
Guidance for Peer-Reviewed Documentation
- Experimental Replication : Follow the Beilstein Journal’s guidelines for detailed method sections, including instrument model numbers and software versions .
- Data Contradictions : Use supplementary materials to publish raw datasets and statistical code (e.g., R/Python scripts) to enable third-party validation .
- Ethical Compliance : Disclose funding sources and conflicts of interest per Adv. J. Chem. B’s policies, particularly for toxicity studies involving human cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
